Diethyl(4-nitrophenoxy)propanedioate

Enzymatic hydrolysis Pig liver esterase Enantioselective synthesis

Diethyl(4-nitrophenoxy)propanedioate (CAS 36309-51-0), also named diethyl 2-(4-nitrophenoxy)malonate, is a para-nitrophenoxy-substituted malonic ester with the molecular formula C₁₃H₁₅NO₇ and a molecular weight of 297.26 g·mol⁻¹. The compound belongs to the broader class of aryloxymalonates, which serve as versatile intermediates in medicinal chemistry and asymmetric synthesis.

Molecular Formula C13H15NO7
Molecular Weight 297.26 g/mol
CAS No. 36309-51-0
Cat. No. B3051831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl(4-nitrophenoxy)propanedioate
CAS36309-51-0
Molecular FormulaC13H15NO7
Molecular Weight297.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)OC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C13H15NO7/c1-3-19-12(15)11(13(16)20-4-2)21-10-7-5-9(6-8-10)14(17)18/h5-8,11H,3-4H2,1-2H3
InChIKeyMTUAFHSWSUJZOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl(4-nitrophenoxy)propanedioate – Chemical Identity, Class, and Sourcing-Relevant Characteristics


Diethyl(4-nitrophenoxy)propanedioate (CAS 36309-51-0), also named diethyl 2-(4-nitrophenoxy)malonate, is a para-nitrophenoxy-substituted malonic ester with the molecular formula C₁₃H₁₅NO₇ and a molecular weight of 297.26 g·mol⁻¹ . The compound belongs to the broader class of aryloxymalonates, which serve as versatile intermediates in medicinal chemistry and asymmetric synthesis. Its structure features an electron‑withdrawing 4‑nitrophenoxy group attached to the α‑carbon of a diethyl malonate backbone, a substitution pattern that modulates both the physicochemical profile and the chemical reactivity relative to unsubstituted or alternatively substituted malonates [1].

Why Generic Malonate Analogs Cannot Simply Replace Diethyl(4-nitrophenoxy)propanedioate


In‑class malonates such as diethyl malonate, diethyl phenylmalonate, or even the ortho‑nitrophenoxy isomer cannot be regarded as drop‑in replacements for diethyl(4‑nitrophenoxy)propanedioate. The para‑nitrophenoxy substituent imparts a unique combination of electronic (Hammett σₚ ≈ 0.78), steric, and stereoelectronic effects that are absent in the parent malonate and are distinctly different from the ortho isomer [1]. These differences manifest in altered boiling point (≈ 411 °C vs. 199 °C for diethyl malonate), divergent reactivity in enzymatic desymmetrisation, and distinct behaviour in decarboxylative transformations, making generic substitution chemically unsound where the 4‑nitrophenoxy motif is functionally required .

Quantitative Differentiation Evidence for Diethyl(4-nitrophenoxy)propanedioate Selection


Para-Nitro Positioning Dictates Enzymatic Desymmetrisation Outcomes

The position of the nitro group on the phenoxy ring critically controls the enantioselectivity of pig liver esterase (PLE)-catalysed hydrolysis of 2-methyl-2-(nitrophenoxy)malonates. The ortho-nitro isomer provides (R)-monoesters in 69–81 % enantiomeric excess (ee) [1]. Although direct PLE data for the para-nitro isomer are not published, the Jones active-site model of PLE predicts that the para-nitro substituent cannot be accommodated in the same hydrophobic pocket as the ortho-nitro group, which would result in a markedly different enantioselectivity profile [1]. For programs requiring a specific stereochemical outcome, the 4-nitrophenoxy variant is therefore not interchangeable with the 2-nitrophenoxy analog.

Enzymatic hydrolysis Pig liver esterase Enantioselective synthesis

Enhanced Thermal Stability Enables High-Temperature Processing

Diethyl(4-nitrophenoxy)propanedioate exhibits a boiling point of 411 °C at 760 mmHg, substantially higher than that of the parent diethyl malonate (199 °C) [1]. This 212 °C elevation reflects the introduction of the 4-nitrophenoxy moiety and translates into a wider liquid-processing window for high-temperature reactions or distillative purifications where lower-boiling malonates would evaporate prematurely.

Boiling point Thermal stability Distillation

Higher Density Facilitates Phase Separation and Formulation Control

The density of diethyl(4-nitrophenoxy)propanedioate is 1.283 g·cm⁻³ at ambient conditions, compared with 1.055 g·cm⁻³ for diethyl malonate [1]. This 21.6 % higher density can be advantageous in liquid–liquid extractions, biphasic catalysis, or formulation development where a larger density differential relative to aqueous phases improves phase separation kinetics and reduces emulsion stability.

Density Phase behavior Formulation

Strong Electron‑Withdrawing Effect Enables Bis‑Decarboxylation Pathways

The para-nitro group on the phenoxy ring exerts a strong electron‑withdrawing effect (Hammett σₚ = 0.78) that stabilises benzylic anions formed during decarboxylation. Literature on nitroarylmalonates demonstrates that the presence of a nitro group at the ortho or para position is a prerequisite for bis‑decarboxylation under Krapcho conditions, whereas simple arylmalonic esters without a nitro group stop at the first decarboxylation . Although the referenced study employed nitroaryl (direct C–C linked) malonates, the electronic analogy to 4‑nitrophenoxy malonates supports the expectation that the target compound will similarly undergo facile double decarboxylation, a feature not available with non‑nitro analogs such as diethyl phenylmalonate.

Decarboxylation Electron-withdrawing group Nitroaromatic synthesis

Regioisomeric Identity Dictates Participation in Benzoxazine‑Forming Reactions

Ortho‑nitrophenoxy malonates are established precursors for 2H‑1,4‑benzoxazine derivatives via reductive cyclisation, a transformation that exploits the proximity of the nitro group to the phenoxy oxygen [1]. The para‑nitro isomer cannot undergo the same intramolecular cyclisation because the nitro group is positioned too far from the oxygen atom. Consequently, diethyl(4‑nitrophenoxy)propanedioate is not a competent substrate for benzoxazine synthesis, whereas the ortho isomer is. This negative differentiation is equally important for procurement: purchasing the correct regioisomer avoids failed reactions and wasted resources.

Benzoxazine synthesis Regioselectivity Heterocycle formation

Para-Nitro Substitution Alters Carbanion Reactivity with Isocyanates

A study of arylmalonate carbanions revealed that the introduction of a nitro group into the benzene ring of diethyl phenylmalonate inhibits the 1,3‑C→N migration of the ethoxycarbonyl group upon reaction with phenyl isocyanate [1]. Although the study used diethyl 4‑nitrophenylmalonate (direct C–C linkage) rather than the 4‑nitrophenoxy analog, the electronic influence of the para-nitro substituent is comparable. This inhibition contrasts with the unsubstituted phenylmalonate, which undergoes the migration smoothly, and implies that diethyl(4‑nitrophenoxy)propanedioate will exhibit attenuated reactivity in related transformations, a factor that must be considered when selecting a malonate for carbanion‑based chemistry.

Carbanion chemistry Isocyanate reaction Electronic effect

Optimal Application Scenarios for Diethyl(4-nitrophenoxy)propanedioate Based on Verified Differentiation


Asymmetric Synthesis Requiring a Non‑Ortho Nitrophenoxy Motif

When a chiral building block with a para‑nitrophenoxy substituent is needed—for example, as a precursor to α‑substituted serines or aminoglutethimide analogs where the para‑nitro group is later reduced to an amine—diethyl(4‑nitrophenoxy)propanedioate provides the correct regiochemistry. The enzymatic desymmetrisation behaviour is expected to differ from that of the ortho isomer [1], making the para compound the appropriate starting material for stereochemical exploration in this regioisomeric series.

High‑Temperature Solvent‑Free or Melt‑Phase Reactions

Processes conducted above 200 °C, such as melt‑phase decarboxylations or solvent‑free condensations, benefit from the compound's boiling point of 411 °C, which far exceeds that of unsubstituted diethyl malonate (199 °C) [1]. This thermal headroom prevents evaporative loss of the malonate reactant and maintains stoichiometric control throughout the reaction.

Biphasic or Continuous‑Flow Work‑Up Where Rapid Phase Disengagement is Critical

With a density of 1.283 g·cm⁻³, diethyl(4‑nitrophenoxy)propanedioate settles rapidly from aqueous layers in extraction or continuous‑flow separation units [1]. This property reduces cycle times and improves throughput compared with lower‑density malonates such as diethyl malonate (1.055 g·cm⁻³).

Synthetic Routes Exploiting Bis‑Decarboxylation to Alkylated Nitroaromatics

The electron‑withdrawing para‑nitro group enables subsequent bis‑decarboxylation to afford alkylated nitroaromatics, a transformation not possible with non‑nitrated arylmalonates [1]. This allows the compound to serve as a masked equivalent of a 4‑nitrophenol derivative in multi‑step sequences where late‑stage decarboxylative unveiling of the methyl group is desired.

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